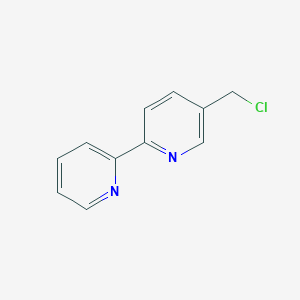

5-(Chloromethyl)-2,2'-bipyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-(chloromethyl)-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTQKKXRVWJVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Chloromethyl 2,2 Bipyridine

Established Synthetic Pathways for 5-(Chloromethyl)-2,2'-bipyridine

The synthesis of this compound has been approached through several strategic routes, each with its own merits and applications. These established pathways primarily focus on the construction of the bipyridine scaffold followed by the introduction or modification of the chloromethyl moiety.

Palladium-Catalyzed C-C Coupling Reactions for Bipyridine Scaffolds

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application in constructing the 2,2'-bipyridine (B1663995) core is well-documented. nih.govyoutube.comrsc.orgnih.gov These methods offer a powerful means to create the C-C bond linking the two pyridine (B92270) rings, often with high efficiency and functional group tolerance. While not a direct synthesis of this compound, these coupling reactions are fundamental to preparing the necessary precursors, such as 5-methyl-2,2'-bipyridine (B31928). acs.org

Commonly employed palladium-catalyzed reactions for this purpose include the Suzuki, Stille, and Negishi couplings. orgsyn.orgorgsyn.org The choice of coupling partners is crucial, typically involving a 2-halopyridine and a 2-pyridyl organometallic reagent (or vice versa). For instance, the coupling of 2-bromopyridine (B144113) with a 5-methyl-2-pyridylboronic acid derivative (Suzuki coupling) or a 5-methyl-2-pyridylzinc reagent (Negishi coupling) can yield 5-methyl-2,2'-bipyridine. orgsyn.orgorgsyn.org The subsequent chlorination of the methyl group then leads to the desired product.

| Coupling Reaction | Typical Reactants | Catalyst | Advantages |

| Suzuki Coupling | 2-Halopyridine, 2-Pyridylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | Mild reaction conditions, commercial availability of reagents. |

| Stille Coupling | 2-Halopyridine, 2-Stannylpyridine | Pd(PPh₃)₄ | Good for complex substrates, but tin reagents are toxic. orgsyn.orgresearchgate.net |

| Negishi Coupling | 2-Halopyridine, 2-Pyridylzinc reagent | Pd(PPh₃)₄ | High yields and functional group tolerance. orgsyn.orgorgsyn.org |

Negishi Cross-Coupling Strategies for Halomethyl-2,2'-bipyridines

The Negishi cross-coupling reaction has proven to be a particularly effective method for the synthesis of methyl-substituted 2,2'-bipyridines, which are direct precursors to their halomethylated analogs. orgsyn.orgacs.org This strategy involves the palladium-catalyzed coupling of a pyridyl zinc halide with a suitable halopyridine or pyridyl triflate. orgsyn.orgorgsyn.org The high yields and mild reaction conditions associated with Negishi coupling make it a preferred route for accessing various methyl-2,2'-bipyridine isomers in high purity. orgsyn.org

Specifically for the synthesis of 5-methyl-2,2'-bipyridine, a 2-pyridylzinc chloride can be coupled with a 5-methyl-2-halopyridine. The resulting 5-methyl-2,2'-bipyridine can then be subjected to chlorination to yield this compound. The Negishi method's tolerance for a wide range of functional groups is a significant advantage, allowing for the synthesis of more complex bipyridine structures. orgsyn.orgorgsyn.org

Derivatization from Methyl-Substituted Bipyridines via Trimethylsilyl (B98337) Intermediates

A highly efficient and widely adopted method for the synthesis of this compound involves the derivatization of the more readily available 5-methyl-2,2'-bipyridine. acs.org This approach circumvents the challenges associated with the direct introduction of a chloromethyl group onto the bipyridine ring. A key innovation in this area is the use of trimethylsilyl (TMS) intermediates, which facilitates a clean and high-yielding halogenation step. orgsyn.orgorgsyn.org

The process begins with the deprotonation of 5-methyl-2,2'-bipyridine using a strong base, typically lithium diisopropylamide (LDA), at low temperatures. orgsyn.orgnih.gov The resulting carbanion is then trapped with trimethylsilyl chloride (TMSCl) to form 5-[(trimethylsilyl)methyl]-2,2'-bipyridine. orgsyn.org This TMS-activated intermediate is significantly more reactive towards electrophilic halogenating agents.

Once the 5-[(trimethylsilyl)methyl]-2,2'-bipyridine intermediate is formed, the introduction of the chlorine atom is achieved through reaction with a suitable electrophilic chlorine source. orgsyn.orgorgsyn.org A common and effective method involves the use of hexachloroethane (B51795) (Cl₃CCCl₃) in the presence of a fluoride (B91410) source, such as cesium fluoride (CsF). orgsyn.org The fluoride ion promotes the cleavage of the C-Si bond, generating a transient carbanion that readily reacts with the hexachloroethane to yield the desired this compound in high yield. orgsyn.org This method is often preferred over radical halogenation, which can lead to a mixture of products and is difficult to control. orgsyn.orgorgsyn.org

| Reagent | Conditions | Yield of this compound | Reference |

| Hexachloroethane, Cesium Fluoride | Acetonitrile, 60°C | 98% | orgsyn.org |

The trimethylsilylmethyl bipyridine intermediate is not limited to just halogenation. Its nucleophilic character, particularly after activation with a fluoride source, allows it to react with a variety of other electrophilic substrates. orgsyn.org This opens up avenues for further functionalization of the bipyridine core at the 5-position. For example, the intermediate can react with aldehydes to form β-hydroxy-substituted bipyridines or with alkyl halides to introduce longer alkyl chains. orgsyn.org This versatility underscores the importance of the TMS-intermediate strategy in creating a diverse library of bipyridine derivatives.

Alternative Synthetic Routes and Their Comparative Advantages

While the palladium-catalyzed and TMS-mediated routes are well-established, other synthetic strategies have been explored for the preparation of this compound and related compounds.

One alternative involves the direct chlorination of 5-methyl-2,2'-bipyridine using reagents like N-chlorosuccinimide (NCS) under radical initiation conditions. However, this method often suffers from a lack of selectivity, leading to the formation of polychlorinated byproducts and making purification challenging. orgsyn.org

Another approach starts from pyridine derivatives that already contain the chloromethyl group. For instance, the synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043) can be achieved through a multi-step process from 2-chloropyridine-5-carboxylic acid. google.com This chloromethylated pyridine can then potentially be used in a cross-coupling reaction to form the bipyridine scaffold. However, this route can be lengthy and may involve harsh reagents.

The traditional Kröhnke method for synthesizing methyl-2,2'-bipyridines, which involves the reaction of pyridinium (B92312) salts with α,β-unsaturated ketones, generally provides modest yields and can result in isomeric mixtures. orgsyn.org

Direct Functionalization Approaches

Direct chloromethylation of 2,2'-bipyridine represents a classical approach to introduce the chloromethyl group. This electrophilic substitution reaction is typically carried out using a mixture of formaldehyde (B43269) and hydrochloric acid, often with a Lewis acid catalyst like zinc chloride, under reflux conditions. However, this method can sometimes lead to the formation of product mixtures that are challenging to separate.

A more contemporary and efficient method for the direct functionalization of methyl-substituted bipyridines involves a halogenation procedure via trimethylsilyl (TMS) intermediates. This approach offers high yields and minimizes by-products. The process begins with the deprotonation of a methyl group on the bipyridine ring using a strong base like lithium diisopropylamide (LDA), followed by quenching with chlorotrimethylsilane (B32843) (TMSCl) to form a (trimethylsilyl)methyl-bipyridine intermediate. This intermediate is then reacted with a halogenating agent, such as hexachloroethane (Cl₃CCCl₃), in the presence of a fluoride source like cesium fluoride (CsF) to yield the desired chloromethyl-bipyridine. orgsyn.orgorgsyn.org For instance, 5-chloromethyl-2,2'-bipyridine has been synthesized from 5-methyl-2,2'-bipyridine using this TMS-intermediate strategy with a reported yield of 98%. orgsyn.org

This method's utility extends to the synthesis of various halomethyl-bipyridines by selecting the appropriate starting material and halogenating agent. orgsyn.org The reaction proceeds through the formation of a carbanion which is stabilized by the TMS group, facilitating a clean and high-yielding halogenation. orgsyn.orgorgsyn.org

Precursor Chemistry (e.g., from Hydroxymethyl or other Halomethyl Bipyridines)

An alternative and often more controlled route to this compound involves the chemical transformation of a precursor molecule, most commonly 5-(hydroxymethyl)-2,2'-bipyridine. This precursor-based approach allows for greater selectivity and can be advantageous when direct functionalization methods prove problematic.

The conversion of the hydroxymethyl group to a chloromethyl group is a standard organic transformation. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed for this purpose. For example, reacting 2-hydroxy-5-hydroxymethylpyridine with phosphorus pentachloride in phosphoryl chloride at elevated temperatures yields 2-chloro-5-chloromethyl-pyridine. google.com While this specific example pertains to a pyridine derivative, the underlying principle of converting a hydroxymethyl group to a chloromethyl group is broadly applicable to the bipyridine system.

The synthesis of the 5-(hydroxymethyl)-2,2'-bipyridine precursor itself can be accomplished through methods like the reduction of the corresponding carboxylic acid or its ester. For instance, [2,2'-bipyridin]-5-ylmethanol has been synthesized in good yield by the reduction of methyl [2,2'-bipyridine]-5-carboxylate with sodium borohydride (B1222165) (NaBH₄). rsc.org

Furthermore, other halomethyl bipyridines can serve as precursors. For example, a bromomethyl derivative could potentially be converted to the chloromethyl analogue through a halide exchange reaction, although this is a less common approach compared to the chlorination of the hydroxymethyl precursor. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 5-Methyl-2,2'-bipyridine | 1. LDA, THF; 2. TMSCl; 3. Cl₃CCCl₃, CsF | 5-Chloromethyl-2,2'-bipyridine | 98 | orgsyn.org |

| Methyl [2,2'-bipyridine]-5-carboxylate | NaBH₄ | [2,2'-Bipyridin]-5-ylmethanol | Good | rsc.org |

| 2-Hydroxy-5-hydroxymethylpyridine | PCl₅, POCl₃ | 2-Chloro-5-chloromethyl-pyridine | - | google.com |

Advanced Synthetic Methodologies and Yield Optimization Strategies

Advanced synthetic strategies for preparing this compound and its analogs focus on improving efficiency, scalability, and functional group tolerance. One of the most effective modern methods is the Negishi cross-coupling reaction. acs.org This palladium-catalyzed reaction allows for the coupling of an organozinc compound with an organic halide, providing a powerful tool for constructing the bipyridine framework itself, which can then be further functionalized.

For instance, an efficient synthesis of various methyl-2,2'-bipyridines has been developed using a Negishi cross-coupling strategy. acs.org These methyl-bipyridines are then readily converted to their corresponding chloromethyl derivatives in high yields. acs.org This two-step sequence, involving the initial construction of the substituted bipyridine followed by halogenation, offers a versatile and high-yielding route to compounds like this compound.

Another significant advancement lies in the optimization of the halogenation step. The use of trimethylsilyl (TMS) intermediates, as previously mentioned, provides a nearly quantitative yield for the conversion of methyl groups to chloromethyl groups. orgsyn.orgorgsyn.org This method circumvents issues associated with radical halogenations, which often produce difficult-to-separate mixtures of halogenated products. orgsyn.org The TMS-based method is not only high-yielding but also benefits from the use of low-cost reagents. orgsyn.org

Yield optimization strategies also include the careful control of reaction conditions. For example, in the lithiation step prior to silylation, the temperature and reaction time are critical parameters to ensure the selective formation of the desired carbanion. orgsyn.org Similarly, in the subsequent halogenation, the choice of solvent and temperature can significantly impact the reaction's efficiency and cleanliness. orgsyn.org

The development of scalable syntheses for key intermediates, such as 5,5'-dibromo-2,2'-bipyridine, from inexpensive starting materials is also crucial for the broader accessibility of functionalized bipyridines. nih.gov These intermediates can then be selectively functionalized through reactions like Stille couplings to introduce a variety of substituents, including precursors for the chloromethyl group. nih.govresearchgate.net

Mechanistic Insights into this compound Formation and Reactivity

The formation of this compound via the halogenation of 5-methyl-2,2'-bipyridine using the trimethylsilyl (TMS) intermediate method proceeds through a well-defined mechanistic pathway. The process is initiated by the deprotonation of the methyl group by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). This generates a resonance-stabilized carbanion. The subsequent addition of chlorotrimethylsilane (TMSCl) rapidly quenches this carbanion, forming the 5-((trimethylsilyl)methyl)-2,2'-bipyridine intermediate. orgsyn.org

The key to the high efficiency of the chlorination step lies in the reactivity of this silylated intermediate. In the presence of a fluoride source like cesium fluoride (CsF), the fluoride ion attacks the silicon atom, which is a strong fluorophile. This interaction facilitates the cleavage of the carbon-silicon bond and the in-situ generation of a nucleophilic carbanion. This carbanion then acts as the reactive species in a nucleophilic substitution reaction with the chlorinating agent, hexachloroethane (Cl₃CCCl₃). The carbanion attacks one of the chlorine atoms of hexachloroethane, displacing a trichloroethyl anion and forming the desired this compound product. This mechanism avoids the harsh conditions and lack of selectivity often associated with radical halogenation pathways. orgsyn.orgorgsyn.org

The reactivity of this compound is primarily dictated by the presence of the chloromethyl group, which is a reactive electrophilic site susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing for the facile introduction of a wide range of nucleophiles. This reactivity makes this compound a valuable building block for the synthesis of more complex molecules. For instance, it can react with amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This versatility is exploited in the synthesis of multidentate ligands and in the functionalization of materials.

Furthermore, the bipyridine core itself is a key feature of the molecule's reactivity, acting as a chelating ligand for a wide variety of metal ions. The combination of the reactive chloromethyl group and the metal-coordinating bipyridine unit allows for the design and synthesis of functional metal complexes with tailored properties. For example, rhenium tricarbonyl complexes of this compound have been synthesized and investigated for their potential applications. rsc.orgrsc.org

Coordination Chemistry of 5 Chloromethyl 2,2 Bipyridine As a Ligand

Fundamental Principles of 5-(Chloromethyl)-2,2'-bipyridine as a Chelating Ligand

Bidentate Coordination Mode to Metal Centers

This compound primarily functions as a bidentate chelating ligand, coordinating to metal ions through the nitrogen atoms of its two pyridine (B92270) rings. acs.orgrsc.org This coordination mode is a well-established characteristic of the 2,2'-bipyridine (B1663995) scaffold. The two nitrogen atoms form a stable five-membered ring with the metal center, a key feature in the formation of a wide array of transition metal complexes. wikipedia.org The planarity of the bipyridine rings facilitates electron delocalization, influencing the electronic and photophysical properties of the resulting complexes. wikipedia.org

Influence of the 5-Chloromethyl Substituent on Coordination Geometry and Electronic Properties

The introduction of a chloromethyl group at the 5-position of the bipyridine ring introduces several important modifications to the ligand's properties. This substituent can influence the electronic nature of the ligand, which in turn affects the properties of the resulting metal complexes. The electron-withdrawing or -donating nature of substituents on the bipyridine ring can modulate the metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the distinct optical properties of these complexes. wikipedia.org

Furthermore, the reactive chloromethyl group provides a site for post-coordination modification. acs.org This functionality allows for the covalent attachment of the metal complex to other molecules or surfaces, a feature that is highly desirable for applications in materials science and catalysis. The presence of this reactive group, however, can also present challenges in the synthesis of certain metal complexes, particularly those requiring high temperatures and polar solvents, as it may lead to undesired side reactions. acs.org

Synthesis and Structural Characterization of Metal Complexes with this compound

Complexes with Transition Metal Ions

The versatility of this compound as a ligand has led to the synthesis of complexes with a variety of transition metals, including rhenium, chemrxiv.orgrsc.orgrsc.orgresearchgate.net ruthenium, acs.orgnih.govnih.gov copper, acs.orgnih.govrsc.orgnih.govijcrcps.com cobalt, dyenamo.senih.govrsc.org nickel, pleiades.onlineresearchgate.netresearchgate.netsmolecule.comsigmaaldrich.com iridium, nsf.govnih.govrsc.orgachemblock.com and manganese. hhu.deresearchgate.netmdpi.comosti.gov

The synthesis of these complexes often involves the reaction of a metal precursor, such as a metal halide or perchlorate (B79767), with the this compound ligand in a suitable solvent. rsc.orgpleiades.onlinehhu.de For instance, rhenium tricarbonyl complexes have been prepared by reacting fac-[Re(CO)₅Br] with the ligand in hot toluene. rsc.org Similarly, nickel(II) complexes have been synthesized by reacting NiCl₂·6H₂O with the ligand in a mixture of methanol (B129727) and acetonitrile. pleiades.online A general method for preparing cobalt(II) complexes involves the reaction of cobalt(II) chloride with the ligand in methanol. nih.gov The synthesis of ruthenium(II) complexes can be more complex, sometimes requiring a multi-step process to avoid side reactions involving the chloromethyl group. acs.org

The following table provides a summary of some of the reported transition metal complexes with this compound and related ligands.

| Metal Ion | Complex Formula/Type | Synthetic Method | Reference(s) |

| Rhenium(I) | fac-[Re(CO)₃(this compound)Br] | Reaction of fac-[Re(CO)₅Br] with the ligand in hot toluene. | rsc.org |

| Ruthenium(II) | Ru(bpy)₂(this compound)₂ | Chelation of the corresponding hydroxymethyl ligand followed by conversion to the chloromethyl species. | acs.org |

| Copper(II) | [Cu(this compound)Cl₂] | Reaction of CuCl₂ with the ligand. | ijcrcps.com |

| Cobalt(II) | [Co(5,5′-dimethyl-2,2′-bipyridine)₂(NCS)₂] | Reaction of Co(NO₃)₂·6H₂O, 5,5′-dimethyl-2,2′-bipyridine, and Na(SCN). | rsc.org |

| Nickel(II) | [Ni(5,5′-dimethyl-2,2′-bipyridine)₂Cl₂]·3H₂O | Reaction of NiCl₂·6H₂O with 5,5′-dimethyl-2,2′-bipyridine in a methanol/acetonitrile mixture. | pleiades.online |

| Iridium(III) | (ppy)₂Ir(this compound) | Reaction of [(ppy)₂Ir(µ-Cl)]₂ with the ligand. | nsf.gov |

| Manganese(II) | [Mn(bipy)₂(ClCH₂CO₂)(H₂O)]ClO₄·H₂O | Reaction of manganese perchlorate with 2,2'-bipyridine and monochloroacetic acid. | hhu.de |

Analysis of Crystal Structures and Coordination Environments

X-ray crystallography is a powerful tool for the detailed structural analysis of these metal complexes. Crystal structure determinations have confirmed the bidentate coordination of the this compound ligand to the metal center. researchgate.net The coordination geometry around the metal ion is influenced by the nature of the metal, the other ligands present in the coordination sphere, and steric factors.

For example, in manganese(II) complexes with bipyridine ligands, six-coordinate, pseudo-octahedral geometries are common. hhu.de In a mononuclear manganese complex, the metal center can be coordinated by two bipyridine ligands, a chloroacetate, and a water molecule. hhu.de The coordination environment in copper(II) complexes can vary, with both four- and five-coordinate geometries being observed. acs.org Nickel(II) complexes with substituted bipyridine ligands often exhibit a distorted octahedral coordination geometry, with the nickel atom coordinated to four nitrogen atoms from two bipyridine ligands and two other anions, such as chloride. pleiades.onlineresearchgate.net

The crystal packing of these complexes is often stabilized by various intermolecular interactions, including hydrogen bonding and π-stacking between the bipyridine ligands. hhu.de

Isomeric Forms and Stereochemical Considerations

For octahedral complexes containing three bidentate ligands, such as tris-bipyridine complexes, the possibility of facial (fac) and meridional (mer) isomers arises. This isomerism is determined by the arrangement of the three ligands around the metal center. In fac isomers, the three identical ligands occupy one face of the octahedron, while in mer isomers, they are arranged in a plane that bisects the octahedron. The formation of one isomer over the other can be influenced by the nature of the ligands and the reaction conditions.

Furthermore, tris-chelated octahedral complexes are chiral and can exist as a pair of non-superimposable mirror images, or enantiomers (Δ and Λ). wikipedia.org These stereochemical aspects are crucial in fields such as asymmetric catalysis and molecular recognition.

Spectroscopic and Electrochemical Properties of this compound Metal Complexes

The introduction of a chloromethyl group at the 5-position of the 2,2'-bipyridine (bpy) ligand influences the electronic and photophysical properties of its metal complexes. This substituent can modulate the ligand's electron density and provides a reactive site for further functionalization, which in turn affects the spectroscopic and electrochemical characteristics of the resulting metal-ligand assemblies.

The electronic absorption spectra of metal complexes containing bipyridine ligands are typically characterized by intense bands in the ultraviolet (UV) and visible regions. These transitions are generally assigned as either ligand-centered (π→π*) or metal-to-ligand charge transfer (MLCT) bands. wikipedia.org The position and intensity of these bands are sensitive to the nature of the metal, the substituents on the bipyridine ligand, and the solvent. oneonta.edu

For instance, in ruthenium(II) complexes with mixed bipyridine and dialkyl ester-substituted bipyridine ligands, the absorption spectra show strong MLCT bands. nih.gov Similarly, dinuclear ruthenium(II) complexes with bipyridine-based bridging ligands exhibit intense MLCT transitions, with molar absorption coefficients that increase with the extent of the conjugated system. rsc.org It is expected that complexes of this compound would exhibit similar behavior, with the electron-withdrawing nature of the chloromethyl group potentially leading to a blue shift in the MLCT bands compared to unsubstituted bipyridine complexes.

The redox behavior of these complexes is also a key feature. Cyclic voltammetry studies of ruthenium(II) polypyridyl complexes reveal reversible or quasi-reversible metal-centered (e.g., Ru(II)/Ru(III)) and ligand-centered redox processes. wikipedia.orgnih.gov In the case of bis(2,2'-bipyridyl)copper(II) complexes, a well-defined redox behavior is also observed. nih.gov The presence of the chloromethyl group on the bipyridine ring is anticipated to make the ligand-based reduction more difficult (shifting the potential to more negative values) due to its electron-withdrawing character.

Specific data for a rhenium(I) tricarbonyl complex with this compound, namely [Re(CO)3(5-(ClCH2)-bpy)Cl], shows an irreversible reduction wave at approximately -1.25 V (vs. Fc/Fc+), which is attributed to the reduction of the bipyridine ligand. The corresponding oxidation potentials for similar rhenium complexes are typically observed at much higher potentials.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Redox Potential (Ered, V vs. Fc/Fc+) |

| [Re(CO)3(5-(ClCH2)-bpy)Cl] | ~300, ~380 (sh) | ~550 | -1.25 (irr) |

Note: The data presented is based on findings for rhenium tricarbonyl complexes of 5- and 6-(halomethyl)-2,2'-bipyridine. acs.org The absorption and emission values are approximate and can vary with the solvent and specific experimental conditions. sh denotes a shoulder peak, and irr indicates an irreversible process.

Many transition metal complexes of 2,2'-bipyridine and its derivatives are known for their luminescent properties, which arise from the radiative decay from an excited state, often a triplet MLCT state (³MLCT). wikipedia.orgrsc.org Iridium(III) and ruthenium(II) complexes with bipyridine ligands are particularly well-studied for their strong luminescence. oneonta.edumdpi.com

The luminescence of these complexes is characterized by its emission wavelength, quantum yield, and lifetime. These properties are highly tunable by modifying the ligand structure. For example, insulated π-conjugated 2,2'-bipyridine ligands have been shown to enhance the luminescence properties of iridium complexes in the solid state. rsc.org Mixed-ligand ruthenium(II) complexes with ester-substituted bipyridines exhibit red-shifted emission compared to the parent tris(bipyridine)ruthenium(II) complex. nih.gov

For the rhenium(I) complex, [Re(CO)3(5-(ClCH2)-bpy)Cl], emission is observed around 550 nm upon excitation at the MLCT band. acs.org This luminescence is typical for rhenium(I) diimine complexes and originates from a ³MLCT excited state. The quantum yield and lifetime of this emission are influenced by non-radiative decay pathways, which can be affected by the vibrational modes of the chloromethyl group and the solvent environment. The presence of the heavy chlorine atom could potentially enhance spin-orbit coupling, but any significant effect on the luminescence properties compared to the methyl-substituted analogue is not prominently reported.

Metal-Ligand Reactivity and Stability Investigations

The stability of metal complexes with 2,2'-bipyridine is generally high, a phenomenon attributed to the chelate effect. nih.gov The stability constants for the formation of tris(bipyridine) complexes with first-row transition metals are typically large. nih.gov Complexes of this compound are expected to exhibit comparable thermodynamic stability. However, the presence of the chloromethyl group introduces a site for chemical reactivity.

The chloromethyl group is a reactive functional group that can undergo nucleophilic substitution reactions. This reactivity can be exploited for the post-coordination modification of the metal complex. For example, the chlorine atom can be displaced by various nucleophiles to attach other functional moieties, such as biological molecules or other ligands. This functionalization is a key strategy in the design of targeted therapeutic agents and molecular probes. acs.org

Investigations into the stability of platinum(II) bipyridine complexes have shown that they can form long-lived five-coordinate intermediates during ligand substitution reactions. nih.gov The reactivity of the coordinated this compound ligand itself has been explored, for instance, in the context of its conversion to other derivatives while coordinated to a metal center. The stability of the metal-ligand bond is generally robust under conditions where the chloromethyl group undergoes reaction. However, in some cases, particularly under photolytic conditions or with highly reactive reagents, ligand dissociation may occur. For ruthenium(II) carbonyl complexes, thermal and photochemical reactions can lead to the substitution of carbonyl ligands with solvent molecules, indicating the lability of certain co-ligands while the bipyridine framework remains coordinated. mdpi.com

Advanced Research Applications of 5 Chloromethyl 2,2 Bipyridine Derivatives

Catalysis and Organometallic Applications

The versatility of the 2,2'-bipyridine (B1663995) (bpy) scaffold makes it a cornerstone in the design of catalysts and organometallic complexes. The introduction of a chloromethyl group at the 5-position provides a reactive handle for further functionalization, expanding its utility in both homogeneous and heterogeneous catalysis.

Design of Metal Complexes for Homogeneous and Heterogeneous Catalysis

The 2,2'-bipyridine ligand is renowned for its ability to form stable complexes with a wide array of transition metals. researchgate.netrsc.orgnih.gov The resulting metal-bipyridine complexes are central to many catalytic processes. The chloromethyl group in 5-(chloromethyl)-2,2'-bipyridine can be used to anchor the bipyridine ligand to solid supports, creating heterogeneous catalysts with improved recyclability and stability. For instance, bipyridine-functionalized metal-organic frameworks (MOFs) have been developed, demonstrating efficient and recyclable catalytic activity in reactions like the Suzuki-Miyaura cross-coupling. rsc.org

The design of these metal complexes often involves tuning the electronic and steric properties of the bipyridine ligand to optimize catalytic performance. acs.org For example, the introduction of bulky groups can influence the coordination environment of the metal center, enhancing selectivity. mdpi.com Furthermore, the synthesis of poly(bipyridyl) ligands allows for the creation of multinuclear metal complexes with unique catalytic properties. nih.gov

Role of the Bipyridine Ligand in Stabilizing Reaction Intermediates

The bipyridine ligand plays a crucial role in stabilizing various oxidation states of the metal center during a catalytic cycle. researchgate.netrsc.org Its strong σ-donating and moderate π-accepting properties allow it to effectively stabilize both electron-rich and electron-deficient metal centers, which are common intermediates in catalytic reactions. acs.org This redox stability is a key feature of bipyridine complexes, contributing to their robustness and broad applicability in catalysis. researchgate.net

The electronic flexibility of the bipyridine ligand, which can exist in neutral, radical anionic, and dianionic forms, is fundamental to its ability to mediate electron transfer processes in catalysis. acs.org This property is particularly important in photoredox catalysis, where the bipyridine complex can act as a photosensitizer, absorbing light and initiating the catalytic cycle. rsc.org

Applications in Polymerization Chemistry (e.g., Controlled Radical Polymerization, Metallopolymer Synthesis)

Derivatives of this compound are instrumental in the field of polymer chemistry, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.eduacs.org In ATRP, copper complexes of bipyridine ligands are widely used as catalysts to control the polymerization of various monomers, leading to polymers with well-defined molecular weights and narrow polydispersities. cmu.eduepa.gov The substitutent pattern on the bipyridine ligand has a significant impact on the polymerization rate and control. cmu.edu

Furthermore, this compound serves as a key monomer or initiator for the synthesis of metallopolymers. researchgate.net These polymers incorporate metal complexes into their backbone or side chains, leading to materials with interesting electronic, optical, and magnetic properties. The synthesis of such polymers can be achieved through various methods, including the polymerization of metal-containing monomers or the post-polymerization modification of a pre-formed polymer with metal complexes. researchgate.net

| Polymerization Technique | Monomer/Initiator | Catalyst/Metal Complex | Resulting Polymer | Reference |

| Atom Transfer Radical Polymerization (ATRP) | Styrene | Cu(II)(5,5'-dimethyl-2,2'-bipyridine)32 | Polystyrene with predetermined molecular weight and narrow molecular weight distribution. | cmu.edu |

| Atom Transfer Radical Polymerization (ATRP) | Methyl methacrylate | Metallic copper (Cu-0) and 2,2'-bipyridine | Poly(methyl methacrylate) (PMMA) with a linear relationship between conversion and number-average molecular weight. | epa.gov |

| Metallopolymer Synthesis | 2-Ethyl-2-oxazoline | Ruthenium Tris(bipyridine) Metalloinitiators | Linear and Star-Shaped Polymeric Ruthenium Tris(bipyridine) Complexes. | acs.org |

Materials Science and Engineering

The ability to functionalize the bipyridine core through the chloromethyl group has led to the development of novel materials with tailored properties for a range of applications.

Precursors for Functionalized Polymeric Materials

The reactive chloromethyl group on this compound makes it an excellent precursor for the synthesis of functionalized polymeric materials. acs.orgmdpi.comcmu.edumdpi.com This functionality allows for the covalent attachment of the bipyridine unit to polymer backbones, either as a pendant group or as part of the main chain. This approach has been utilized to create redox-responsive polymers and materials for drug delivery. researchgate.net For example, bipyridine-containing polymers can be designed to release a payload in response to a specific stimulus, such as a change in pH or redox potential. nih.gov

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound and its derivatives are valuable building blocks for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.com These materials consist of metal ions or clusters connected by organic linkers, forming porous, crystalline structures with high surface areas. The bipyridine unit acts as a strong chelating ligand, coordinating to the metal centers and directing the assembly of the framework. mdpi.com

The functionalization of the bipyridine linker allows for the tuning of the MOF's properties, such as its pore size, shape, and chemical environment. rsc.org This has led to the development of MOFs with applications in gas storage, separations, and heterogeneous catalysis. escholarship.org For instance, MOFs containing accessible bipyridine sites can be post-synthetically metalated to introduce catalytically active centers. rsc.orgescholarship.org

| Material Type | Building Blocks | Synthesis Method | Key Feature/Application | Reference |

| Metal-Organic Framework (MOF) | Zr(IV) and 2,2'-bipyridine-5,5'-dicarboxylic acid | Solvothermal | Open 2,2'-bipyridine sites for post-synthetic metalation and catalysis. | rsc.org |

| Metal-Organic Framework (MOF) | Mn(II), 2,2'-bithiophen-5,5'-dicarboxylate, and 2,2'-bipyridyl derivatives | Solvothermal | Tunable structures and magnetic properties based on the bipyridyl ligand used. | mdpi.com |

| Coordination Polymer | Copper, fumarate, and 5,5'-dimethyl-2,2'-bipyridine | Solution-based | Two-dimensional structure with potential for magnetic applications. | core.ac.uk |

| Coordination Polyamide | Rhenium bipyridine complex with carboxylic acid and a diamine | Polymerization | Electrochemical CO2 reduction. | escholarship.org |

Integration into Optoelectronic and Energy Conversion Devices (e.g., Dye-Sensitized Solar Cells)

The 2,2'-bipyridine (bipy) scaffold is a cornerstone in the design of photosensitizers and redox mediators for dye-sensitized solar cells (DSSCs). nih.gov The chloromethyl group on the 5-position of the bipyridine ring provides a convenient anchor point for synthesizing more elaborate ligands tailored for specific electronic and physical properties. These functionalized ligands are then used to create metal complexes, typically with ruthenium or copper, which are central to the performance of DSSCs. nih.govnih.gov

In DSSCs, a dye molecule, often a ruthenium-bipyridyl complex, absorbs sunlight and injects an electron into a semiconductor substrate like titanium dioxide (TiO₂). mdpi.com The dye is then regenerated by a redox mediator, which is where copper-bipyridyl complexes have shown significant promise, offering high photovoltages. nih.gov The functionalization of the bipyridine ligand is crucial for several reasons:

Tuning Redox Potentials: Attaching different groups via the chloromethyl handle allows for the fine-tuning of the metal complex's redox potential, which is critical for efficient dye regeneration and achieving high cell voltages. epfl.ch

Improving Stability: Thiocyanate-free ruthenium(II) complexes, which can be synthesized from functionalized bipyridine ligands, have demonstrated better stability compared to conventional thiocyanate-based dyes. nih.gov

Enhancing Light Absorption: Modifications to the ligand structure can alter the photophysical properties of the complex, improving its light-harvesting efficiency across the solar spectrum. ossila.com

Recent research has focused on developing copper-based redox mediators as alternatives to the traditional iodide/triiodide couple. nih.govepfl.ch These copper complexes, featuring substituted bipyridine ligands, can achieve fast and efficient dye regeneration even with small driving forces, leading to impressive power conversion efficiencies. nih.gov

Below is a table summarizing the performance of selected DSSCs employing bipyridine-based copper redox mediators.

| Redox Mediator | Dye | Efficiency (η) | Photovoltage (V_oc) | Current Density (J_sc) | Ref |

| [Cu(tmby)₂]²⁺/¹⁺ | Y123 | 10.3% | > 1.0 V | - | nih.gov |

| [Cu(dmby)₂]²⁺/¹⁺ | Y123 | 10.0% | > 1.0 V | - | nih.gov |

| [Cu(dmp)₂]²⁺/¹⁺ | Y123 | 10.3% | > 1.0 V | - | nih.gov |

| [Cu(beto)₂]¹⁺ | Y123 | > 10% | - | - | epfl.chepfl.ch |

| [Cu(beto2Ox)₂]¹⁺ | Y123 | > 10% | - | - | epfl.chepfl.ch |

Development of Novel Nanomaterials

The reactivity of the chloromethyl group makes this compound an excellent starting material for anchoring bipyridyl units onto surfaces or integrating them into larger nanostructures. This has led to the development of novel nanomaterials with tailored properties for sensing and catalysis.

One significant application is in the creation of nanozymes, which are nanomaterials that mimic the catalytic activity of natural enzymes. researchgate.net For instance, metal-organic framework nanoparticles (NMOFs) have been synthesized using a derivative of this compound, namely 2,2′-bipyridine-5,5′-dicarboxylic acid, as a bridging ligand with Zr⁴⁺ ions. The bipyridine units within the framework then serve as binding sites for Cu²⁺ ions. These Cu²⁺-modified NMOFs exhibit peroxidase-like activity and can be used in biosensing applications. researchgate.net

In another example, a cobalt(II) complex incorporating a 5,5'-dimethyl-2,2'-bipyridine ligand was synthesized using a sonochemical process to produce nanoparticles with a size of approximately 13 ± 2 nm. nih.gov These nanoparticles were then used to modify a screen-printed electrode, creating an electrochemical sensor for the simultaneous detection of acetaminophen (B1664979) and naproxen. The modified electrode showed significantly improved electrooxidation activity compared to the bare electrode. nih.gov

These examples highlight the utility of the bipyridine moiety, made accessible through precursors like this compound, in constructing functional nanomaterials. The bipyridine unit acts as a versatile chelating site, enabling the incorporation of various metal ions that bestow catalytic or sensing capabilities upon the nanomaterial.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. rsc.org The this compound molecule is an exemplary building block in this field due to its dual functionality.

The 2,2'-bipyridine unit is a classic chelating ligand that readily coordinates to metal ions, forming predictable geometric arrangements. The chloromethyl group provides a reactive handle for covalently linking the bipyridine unit to other molecular components, creating sophisticated "tectons" or building blocks. nih.govnih.gov These building blocks can then be used to construct a variety of supramolecular arrays. For example, porphyrin dimers have been linked to the 5,5' positions of 2,2'-bipyridine, creating a new type of supramolecular building block where the bipyridyl moiety can act as a switch, controlled by metal ion chelation. nih.gov The versatility of this approach allows chemists to design complex systems with specific functions, as the properties of the final assembly can be modulated by changing the metal ion or the peripheral groups attached via the chloromethyl position. nih.govmdpi.com

The predictable coordination geometry of the bipyridine unit allows it to direct the self-assembly of multiple components into discrete, complex architectures. When a bipyridine-containing ligand is mixed with a metal ion, a specific coordination complex is formed. This complex can then interact with other molecules through non-covalent forces to form a larger, ordered system. Anion-directed self-assembly is one such strategy, where anions can template the formation of complex structures. nih.govumt.edu For instance, a bis(amide) receptor based on a pyridine (B92270) scaffold was shown to form a dimer in the solid state, with HCl molecules directing the assembly through hydrogen bonds. nih.govumt.edu By functionalizing this compound, it can be incorporated into similar systems where the interplay between metal coordination and other intermolecular forces directs the formation of multi-component supramolecular structures. nih.gov

Bioinorganic Research Methodologies and Probe Development

The field of bioinorganic chemistry investigates the role of metals in biological systems. mdpi.com Derivatives of this compound are valuable tools in this area, particularly for developing metal-based therapeutic agents and probes. The bipyridine ligand can chelate to a metal center, while the chloromethyl group allows for conjugation to other molecules or provides a site for specific reactivity.

A notable application is in the design of anticancer agents. Rhenium tricarbonyl complexes featuring 5- and 6-(halomethyl)-2,2'-bipyridine ligands have been synthesized and evaluated for their anticancer activity. researchgate.net A specific complex derived from this compound demonstrated significant inhibition of pancreatic tumor growth in an in vivo zebrafish xenograft model. researchgate.net The study suggested that the presence of the reactive halomethyl substituent is a key molecular feature for the observed antiproliferative activity, likely through ligand-based alkylating reactions. researchgate.net

The design of such compounds leverages the principles of coordination chemistry to create complexes that can be delivered to and act on biological targets. The ability to modify the bipyridine ligand via the chloromethyl group is essential for tuning the complex's properties, such as its solubility, stability, and reactivity, to enhance its therapeutic potential. nih.gov

| Compound | Target Cell Lines | In Vivo Model | Key Finding | Ref |

| Rhenium tricarbonyl complex with this compound derivative | Colorectal and Pancreatic | Zebrafish-Panc-1 xenografts | Significant inhibition of pancreatic tumor growth and cell dissemination at 8 μM. | researchgate.net |

Design of Metal-Ion Chelating Systems for Biophysical Probes

The intrinsic ability of the 2,2'-bipyridine moiety to form stable complexes with a variety of transition metals is fundamental to its use in biophysical probes. nih.govwikipedia.org The 5-(chloromethyl) group provides a crucial reactive handle to covalently attach this chelating unit to other molecules or to modulate the electronic properties of the resulting metal complex. This design principle has been effectively utilized in the development of agents for biological imaging and therapeutics.

A notable application is in the design of anticancer agents. Researchers have synthesized rhenium tricarbonyl complexes incorporating this compound as a ligand. researchgate.net These complexes are designed to function as biophysical probes to study and affect cellular processes. The metal complex can be tracked within biological systems, and its interaction with cellular components can be monitored. In one study, a rhenium complex with a this compound derivative demonstrated significant inhibition of pancreatic tumor growth in a zebrafish xenograft model. researchgate.net This highlights the role of the compound in creating systems that can probe complex biological environments in vivo. The reactive chloromethyl group is considered a key feature, potentially enabling the complex to act as an alkylating agent, thereby enhancing its cytotoxic activity against cancer cells. researchgate.net This dual functionality—metal chelation for probing and a reactive group for therapeutic action—is a central theme in the design of these advanced biophysical tools.

| Component | Role in the Biophysical Probe | Example Application |

| This compound | Ligand providing a stable chelating site and a reactive anchor. | Forms a complex with a metal core. |

| Rhenium (Re) Tricarbonyl Core | The metallic center that confers specific photophysical or radioactive properties. | fac-[Re(CO)₃]⁺ core for anticancer activity. researchgate.net |

| Resulting Metal Complex | The final probe molecule. | Inhibition of tumor growth and cell dissemination in zebrafish models. researchgate.net |

Development of Molecular Probes for Specific Analyte Detection in Chemical Systems

The development of selective molecular probes is a significant area of analytical chemistry. Derivatives of this compound are excellent candidates for constructing such probes. The bipyridine unit serves as the recognition and signaling component through its metal-binding properties, while the chloromethyl group allows the entire probe to be anchored to a solid support, a polymer, or another signaling molecule.

The operational principle of these probes relies on a change in a measurable property, such as color or fluorescence, upon binding of the bipyridine unit to a target metal ion. The coordination environment of the bipyridine ligand is sensitive to the type of metal ion and the presence of other coordinating species, such as anions. rsc.org This sensitivity can be harnessed for analyte detection. For instance, a probe system can be designed where the this compound derivative is first immobilized onto a substrate. Upon introduction of a sample containing a specific metal ion, the bipyridine will chelate the ion, leading to the formation of a metal complex with unique spectroscopic properties (e.g., a metal-to-ligand charge transfer band) that can be detected. wikipedia.org This allows for the qualitative or quantitative analysis of the target analyte.

| Probe Component | Function | Mechanism of Detection |

| Recognition Site | 2,2'-Bipyridine unit | Selectively binds to a target metal ion analyte. |

| Signaling Unit | The resulting metal-bipyridine complex | Exhibits a change in optical or electrochemical properties upon binding. |

| Reactive Anchor | 5-(Chloromethyl) group | Covalently links the probe to a surface or macromolecule. |

Exploration of Ligand Reactivity with Biomimetic Scaffolds

The chloromethyl group on the this compound ligand is an electrophilic site, making it susceptible to nucleophilic substitution reactions. This inherent reactivity is a key feature that is actively explored in the context of biomimetic systems—systems that mimic biological molecules and processes. By studying the reactions of the ligand and its metal complexes with biomimetic scaffolds, researchers can gain insight into potential biological mechanisms of action, such as drug-target interactions.

Research into halomethyl-substituted bipyridine metal complexes has shown that the reactive substituent is a critical determinant of biological activity. researchgate.net The ability of the complex to function as a ligand-based alkylating agent is a primary focus. This reactivity can be explored by reacting the compound with model biomimetic nucleophiles, such as the side chains of amino acids (e.g., cysteine, histidine) or nucleotide bases, to simulate its interaction with proteins and DNA. Understanding the kinetics and products of these reactions helps to build a model of how such compounds might behave in a complex biological milieu, for example, by forming covalent adducts with critical biomolecules to exert a therapeutic effect.

| Biomimetic Nucleophile | Site of Reactivity | Potential Biological Implication |

| Cysteine (thiol group) | Sulfur atom | Alkylation of protein cysteine residues. |

| Histidine (imidazole ring) | Nitrogen atom | Coordination or alkylation of histidine residues in metalloproteins. |

| Guanine (in DNA) | N7 position | Potential for DNA alkylation and genotoxicity. |

Applications in Protein Modification and Labeling through Chemical Conjugation

The targeted chemical modification of proteins is a powerful tool for studying their function, localization, and interactions. The this compound derivative is well-suited for this application, serving as a bifunctional reagent for protein labeling. nih.gov The chloromethyl group acts as a covalent "warhead" that can form a stable bond with nucleophilic residues on a protein's surface, while the bipyridine moiety acts as a high-affinity chelator for introducing metal ions.

The process involves the site-selective conjugation of the molecule to a protein. Nucleophilic amino acid side chains, such as the thiol group of cysteine or the amine group of lysine, can attack the electrophilic carbon of the chloromethyl group, resulting in the formation of a stable thioether or amine linkage, respectively. nih.govcellmosaic.com Once the bipyridine tag is covalently attached to the protein, it can be used to chelate a metal ion with desired properties. For example:

Luminescent Lanthanide Ions (e.g., Eu³⁺, Tb³⁺): For use in time-resolved fluorescence imaging or assays.

Radioactive Metal Isotopes (e.g., ⁶⁴Cu, ⁹⁹ᵐTc): For positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging.

Redox-Active Metals (e.g., Fe²⁺, Ru²⁺): For electrochemical probing or to introduce novel catalytic activity. wikipedia.org

This strategy allows researchers to tag a protein of interest with a metallic probe, enabling a wide array of downstream biophysical and imaging experiments. nih.gov

| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Bond |

| Cysteine | Thiol (-SH) | Thioether |

| Lysine | Epsilon-amino (-NH₂) | Secondary Amine |

| Histidine | Imidazole Ring | Alkylated Imidazole |

| N-terminus | Alpha-amino (-NH₂) | Secondary Amine |

Theoretical and Computational Investigations of 5 Chloromethyl 2,2 Bipyridine

Quantum Chemical Calculations on Molecular and Electronic Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and how the molecule interacts with light.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. It is instrumental in predicting the geometry of a molecule in its lowest energy state (ground state) and in higher energy states (excited states). For bipyridine derivatives, DFT studies often explore how different substituent groups influence the electronic properties of the bipyridine core. For instance, studies on other substituted bipyridines have shown that electron-donating or electron-withdrawing groups can significantly alter the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), which in turn affects the molecule's reactivity and spectroscopic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. It is a powerful tool for simulating electronic absorption spectra (like UV-Vis spectra) by predicting the energies of electronic transitions between different molecular orbitals.

For 5-(Chloromethyl)-2,2'-bipyridine, a TD-DFT analysis would be expected to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations would help to assign the observed spectral features to specific electronic transitions, such as π→π* transitions within the bipyridine rings or n→π* transitions involving the nitrogen lone pairs. Research on similar bipyridine-containing molecules often uses TD-DFT to understand their photophysical properties.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by describing electron density in terms of localized bonds, lone pairs, and anti-bonding orbitals. This analysis can quantify the interactions between these orbitals, providing insights into charge transfer, hyperconjugation, and the nature of chemical bonds. For this compound, NBO analysis could elucidate the electronic interactions between the chloromethyl group and the bipyridine system.

The Quantum Theory of Atoms in Molecules (QTAIM) is another method for analyzing electron density to define atoms and the bonds between them. QTAIM can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the topological properties of the electron density at critical points. This analysis would offer a detailed picture of the bonding within this compound, including the C-Cl bond and the bonds within the aromatic rings.

Mechanistic Studies of Reactions Involving this compound

The chloromethyl group in this compound is a reactive site, making the molecule a useful building block in organic synthesis. Computational studies can be employed to understand the mechanisms of reactions involving this group.

Transition State Analysis and Reaction Rate Prediction

Computational chemists can model the entire course of a chemical reaction, identifying the structures of transition states—the highest energy points along the reaction pathway. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, which is crucial for predicting reaction rates. For reactions of this compound, such as nucleophilic substitution at the chloromethyl carbon, transition state analysis could provide valuable insights into the reaction's feasibility and kinetics.

Elucidation of Reaction Pathways

Beyond identifying transition states, computational studies can map out entire reaction pathways, including the formation of intermediates and side products. This is particularly useful for understanding complex reaction mechanisms. For this compound, this could involve modeling its reactions with various nucleophiles to understand the preferred reaction sites and the potential for competing reaction pathways.

Modeling of Metal-Ligand Interactions and Complex Stability

The ability of this compound to form stable complexes with a variety of metal ions is fundamental to its utility. Computational modeling, particularly through methods like Density Functional Theory (DFT), is a powerful tool for elucidating the nature of these metal-ligand interactions and predicting the stability of the resulting complexes. researchgate.netnih.govmdpi.com

DFT calculations allow for the detailed examination of the electronic structure of metal complexes, revealing the distribution of electron density and the nature of the chemical bonds between the bipyridine ligand and the metal center. researchgate.netnih.gov These calculations can determine key parameters such as bond lengths, bond angles, and vibrational frequencies, which are crucial for understanding the geometry and strength of the coordination. researchgate.net

The stability of a metal complex is a critical factor for its practical applications. Computationally, the interaction energy between the ligand and the metal ion can be calculated to provide a quantitative measure of complex stability. This energy represents the difference between the energy of the complex and the sum of the energies of the free ligand and the metal ion. A more negative interaction energy indicates a more stable complex.

Factors influencing the stability of complexes with this compound and its derivatives include the nature of the metal ion (its size, charge, and electronic configuration), the specific coordination geometry, and the electronic effects of substituents on the bipyridine ring system. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density on the nitrogen atoms, thereby affecting the strength of the coordination bond. While specific computational data for this compound complexes is not extensively available in the public domain, the principles are well-established through studies on analogous bipyridine systems.

Table 1: Illustrative Data from Computational Modeling of Bipyridine-Metal Complexes

| Complex | Metal Ion | Computational Method | Calculated Parameter | Value | Reference Analogue |

| [PtCl₂(4,4'-diphenyl-2,2'-bipyridine)] | Pt(II) | DFT | Pt-N Bond Length | ~2.0 Å | researchgate.net |

| [SnCl₄(4-nitro-2,2'-bipyridine)] | Sn(IV) | DFT | Interaction Energy | -1823.15 eV | |

| [Cu(bpy)₂(L)] (L=ancillary ligand) | Cu(II) | DFT/Molecular Docking | DNA Binding Energy | -8.6 kcal/mol | nih.gov |

Note: This table presents example data from computational studies on various bipyridine derivatives to illustrate the types of parameters that can be modeled. The values are for the referenced analogues and not for this compound itself.

Computational Design and Prediction of Novel Derivatives and Applications

Computational chemistry offers a powerful platform for the rational design of novel derivatives of this compound with enhanced or entirely new properties. Through in silico modifications of the parent structure, it is possible to screen a vast number of potential derivatives and predict their suitability for specific applications, thereby saving significant time and resources in experimental synthesis and testing.

The design process often begins with identifying a target application, such as a new therapeutic agent or a material with specific optical or electronic properties. For example, in drug design, derivatives can be computationally screened for their ability to bind to a specific biological target, such as an enzyme or a receptor. nih.gov Molecular docking simulations can predict the binding affinity and mode of interaction of a designed molecule with its target, providing insights into its potential efficacy. nih.gov

Furthermore, computational methods can predict a wide range of physicochemical properties of novel derivatives. These include electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for applications in organic electronics and photovoltaics. ossila.com Other predictable properties include solubility, lipophilicity, and reactivity, which are important for both materials science and medicinal chemistry applications.

The functionalization of the bipyridine scaffold is a key strategy in computational design. The chloromethyl group at the 5-position of this compound serves as a reactive handle for introducing a wide variety of functional groups. Additionally, modifications at other positions on the bipyridine rings can be explored to fine-tune the molecule's properties. For instance, the introduction of different substituents can alter the steric and electronic profile of the ligand, influencing its coordination behavior and the properties of its metal complexes. nih.gov

Table 2: Hypothetical Derivatives of this compound and Their Predicted Potential Applications

| Derivative Name | Modification | Predicted Property/Application | Design Rationale |

| 5-(Aminomethyl)-2,2'-bipyridine | Replacement of chlorine with an amino group | Enhanced coordination with specific metal ions; potential for biological applications | Introduction of a primary amine for further functionalization or direct interaction with biological targets. |

| 5-(Hydroxymethyl)-2,2'-bipyridine | Replacement of chlorine with a hydroxyl group | Increased water solubility; precursor for ester derivatives | Enhancing biocompatibility and providing a site for prodrug strategies. |

| 5-(Azidomethyl)-2,2'-bipyridine | Replacement of chlorine with an azide (B81097) group | Precursor for "click" chemistry reactions | Enabling the straightforward attachment of a wide range of molecular entities. |

| 5-(Phosphonatomethyl)-2,2'-bipyridine | Replacement of chlorine with a phosphonate (B1237965) group | Stronger binding to metal oxide surfaces | Designing ligands for anchoring molecular catalysts or dyes to semiconductor surfaces. |

Note: This table presents hypothetical derivatives and their potential applications based on established principles of chemical design and the known reactivity of the chloromethyl group.

Future Perspectives and Emerging Research Directions for 5 Chloromethyl 2,2 Bipyridine

Exploration of New Synthetic Strategies for Advanced Derivatives

The development of novel and efficient synthetic routes to 5-(Chloromethyl)-2,2'-bipyridine and its derivatives is paramount for advancing its applications. While established methods exist, researchers are actively exploring more sophisticated strategies to access a wider range of functionalized bipyridine ligands.

One promising approach involves the use of modern cross-coupling reactions. For instance, the Negishi cross-coupling strategy has been successfully employed for the efficient synthesis of various methyl-2,2'-bipyridines, which can then be converted to their chloromethyl analogues through high-yield chlorination reactions. acs.org This methodology offers a versatile route to substituted bipyridines that can be further elaborated. Another powerful tool in the synthetic chemist's arsenal (B13267) is the Stille coupling, which allows for the stepwise functionalization of dihalo-bipyridines, enabling the creation of complex and unsymmetrical bipyridine ligands. nih.gov

Furthermore, direct functionalization of the bipyridine core is being investigated. The conversion of 2-chloropyridine-5-carboxylic acid to the corresponding chloromethyl derivative via a multi-step process involving reduction and subsequent chlorination represents a more traditional but still relevant pathway. google.com Researchers are also exploring the direct halogenation of precursor molecules like dimethyl-bipyridines to yield the desired halomethyl-bipyridine products. orgsyn.org

These evolving synthetic strategies are crucial for creating a diverse library of this compound derivatives with tailored electronic and steric properties, paving the way for their use in a broad spectrum of applications.

Expanding the Scope of Coordination Chemistry and Novel Metal Complexes

The bipyridine unit is a classic and highly effective chelating ligand in coordination chemistry, and the introduction of a chloromethyl group at the 5-position opens up new avenues for creating sophisticated metal complexes. researchgate.net The chloromethyl group can serve as a reactive handle for post-coordination modification, allowing for the construction of intricate supramolecular assemblies and multifunctional metal-containing systems.

Research in this area is focused on synthesizing and characterizing novel metal complexes with this compound and its derivatives. For example, rhenium tricarbonyl complexes incorporating halomethyl-bipyridine ligands have been synthesized and studied for their potential applications in medicine. researchgate.netunifr.chrsc.org The nature of the halogen and its position on the bipyridine ring have been shown to influence the biological activity of these complexes.

Copper(II) complexes with substituted bipyridine ligands have also been investigated, revealing interesting structural and electrochemical properties. acs.org The coordination geometry and electronic characteristics of these complexes are highly dependent on the substituents on the bipyridine framework. Furthermore, ruthenium complexes containing functionalized bipyridine ligands are being explored for their catalytic and photophysical properties. sigmaaldrich.com

The ability to fine-tune the properties of the resulting metal complexes by modifying the bipyridine ligand is a key driver of research in this field. The reactive chloromethyl group allows for the covalent attachment of these complexes to other molecules, surfaces, or polymers, leading to the development of hybrid materials with unique functionalities.

Development of Next-Generation Functional Materials

The unique properties of this compound and its metal complexes make them attractive building blocks for the creation of next-generation functional materials. The robust nature of the bipyridine scaffold, combined with the reactivity of the chloromethyl group, allows for their incorporation into a variety of material architectures.

One significant area of research is the development of novel polymers. The chloromethyl group can act as an initiation site for polymerization reactions or as a point of attachment to a polymer backbone, leading to the formation of metallopolymers with interesting electronic and optical properties. orgsyn.org These materials have potential applications in areas such as catalysis and sensing.

Furthermore, bipyridine-based materials are being explored for their use in optoelectronic devices. The excellent coordination properties and redox stability of the 5,5'-disubstituted-2,2'-bipyridine motif make it a versatile component for functional materials used in photovoltaics and organic light-emitting diodes (OLEDs). nih.gov The ability to tune the electronic properties of the bipyridine ligand through substitution is crucial for optimizing the performance of these devices.

In the realm of photocatalysis, iridium(III) complexes containing functionalized bipyridine ligands, such as those with trifluoromethyl groups, have shown promise as efficient photocatalysts for organic transformations. ossila.com The chloromethyl group on the bipyridine ligand could be used to anchor these catalytic centers to solid supports, facilitating catalyst recovery and reuse.

Interdisciplinary Research at the Interface of Chemistry and Related Sciences

The versatility of this compound has spurred a growing body of interdisciplinary research, bridging the gap between chemistry and other scientific fields, most notably biology and medicine.

A prominent example is the investigation of the anticancer properties of metal complexes derived from halomethyl-bipyridine ligands. Rhenium complexes of this compound derivatives have demonstrated significant antiproliferative activity against certain cancer cell lines. researchgate.netunifr.chrsc.org This research highlights the potential of these compounds as therapeutic agents and underscores the importance of the halomethyl substituent for their biological activity.

Beyond therapeutics, bipyridine-based systems are also being explored for their potential in biodiagnostics. nih.gov The ability to attach fluorescent or electroactive metal complexes to biological molecules via the reactive chloromethyl group could lead to the development of novel probes for imaging and sensing applications.

Moreover, the metal-chelating properties of bipyridine ligands are of interest in the context of chelation therapy. nih.gov While not directly focused on the chloromethyl derivative, the general principles of using bipyridine scaffolds to bind and sequester metal ions in biological systems provide a foundation for future research in this area.

This interdisciplinary approach is crucial for translating the fundamental chemical properties of this compound and its derivatives into practical applications that can address challenges in medicine and other related sciences.

Challenges and Opportunities in the Field

Despite the significant progress and promising future for this compound, several challenges and opportunities remain.

Challenges:

Scalable Synthesis: The development of cost-effective and scalable synthetic routes for this compound and its derivatives is crucial for their widespread application. nih.gov While several efficient methods have been reported, their translation to large-scale production can be challenging.

Controlled Reactivity: The chloromethyl group, while being a key functional handle, can also be highly reactive. Controlling its reactivity to achieve selective functionalization, especially in the presence of other reactive groups, can be a synthetic challenge.

Toxicity and Biocompatibility: For biological applications, a thorough understanding of the toxicity and biocompatibility of both the ligands and their metal complexes is essential. The potential toxicity of crude bipyridine preparations has been noted, highlighting the need for pure and well-characterized compounds. mdpi.com

Opportunities:

Ligand Design: The ease of functionalization of the bipyridine scaffold presents a vast opportunity for the design of new ligands with precisely tailored electronic, steric, and photophysical properties. researchgate.net This will enable the development of more efficient catalysts, sensors, and materials.

Novel Materials: The incorporation of this compound into novel material architectures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), remains a largely unexplored area with immense potential.

Therapeutic and Diagnostic Agents: The promising anticancer activity of some bipyridine-based metal complexes opens the door for the development of a new class of therapeutic agents. Furthermore, the development of bipyridine-based probes for medical imaging and diagnostics is a rapidly growing field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.